molecular formula C9H8N4 B3329310 2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile CAS No. 577777-16-3

2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile

Cat. No.: B3329310
CAS No.: 577777-16-3
M. Wt: 172.19 g/mol
InChI Key: ILAHQXDOIJBCCU-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile (CAS 577777-16-3) is a versatile chemical building block belonging to the imidazopyridine class, a scaffold renowned for its structural resemblance to purines and significant therapeutic potential . This compound serves as a key synthetic intermediate for developing novel pharmacologically active molecules. The imidazo[4,5-b]pyridine core is a privileged structure in medicinal chemistry, known to play a crucial role in numerous disease conditions by influencing a wide array of cellular pathways . This derivative is of particular interest in oncology research. Imidazo[4,5-b]pyridines have demonstrated a marked ability to act as potent inhibitors of various kinases critical for cancer cell proliferation and survival, including Aurora A kinase, Tank Binding Kinase 1 (TBK1), and Inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ) . Furthermore, research highlights the application of similar structures as inhibitors of poly(ADP-ribose) polymerase (PARP) to increase tumor cell sensitivity to chemotherapy, and as selective inhibitors of the JAK/STAT-3 signaling pathway involved in angiogenesis . Beyond oncology, the imidazo[4,5-b]pyridine scaffold shows promise for the treatment of inflammatory disorders and possesses antimicrobial properties, with studies showing efficacy against Gram-positive and Gram-negative bacterial strains . The 2-acetonitrile substituent provides a reactive handle for further chemical elaboration, making this compound an invaluable precursor for constructing more complex molecules aimed at these and other biological targets. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-6-2-3-7-9(11-6)13-8(12-7)4-5-10/h2-3H,4H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAHQXDOIJBCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction is usually carried out under reflux conditions with suitable solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

Anticancer Properties

The imidazo[4,5-b]pyridine scaffold, including the compound , has been recognized for its role in developing protein kinase inhibitors. These inhibitors are crucial in cancer therapy as they target specific pathways involved in tumor growth and proliferation. Notably, derivatives of imidazo[4,5-b]pyridine have shown promise as dual inhibitors of FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia treatment .

Anti-inflammatory Effects

Research indicates that compounds within the imidazo[4,5-b]pyridine class can inhibit NF-κB activation through the inhibition of IKKβ protein kinase. This mechanism is relevant for treating inflammatory and autoimmune conditions. The ability to modulate inflammatory responses positions 2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile as a potential therapeutic agent for diseases characterized by excessive inflammation .

Neurological Applications

Recent studies have explored the potential of imidazo[4,5-b]pyridine derivatives as Kv7 channel activators. These channels are important for neuronal excitability and may be targeted for treating neurological disorders such as epilepsy and pain syndromes . The specific mechanisms by which these compounds exert their effects on Kv7 channels warrant further investigation.

Synthesis and Functionalization

The synthesis of this compound typically involves regioselective C–H functionalization techniques. Recent advancements in synthetic methodologies allow for efficient C2-functionalization of imidazo[4,5-b]pyridines through copper-catalyzed arylation processes . This approach enables the generation of diverse derivatives that can be screened for various biological activities.

Data Tables

Application Area Description References
AnticancerInhibition of FLT3 and Aurora kinases
Anti-inflammatoryInhibits NF-κB activation
NeurologicalKv7 channel activation

Cancer Therapeutics

A study highlighted a compound derived from the imidazo[4,5-b]pyridine scaffold that exhibited potent activity against acute myeloid leukemia cell lines. The compound's mechanism involved selective inhibition of critical kinases associated with cell proliferation .

Inflammatory Disorders

In another case study focusing on autoimmune diseases, a derivative of this compound demonstrated significant reductions in pro-inflammatory cytokine levels in animal models. This suggests a strong potential for clinical application in managing chronic inflammatory conditions .

Mechanism of Action

Comparison with Similar Compounds

Functional Group and Reactivity Comparisons

Acetonitrile-Containing Derivatives

The acetonitrile group in this compound serves as a versatile handle for further functionalization. For example, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (a benzimidazole analog) undergoes three-component reactions with aldehydes and Meldrum’s acid to form carboxylic acid derivatives, suggesting that the imidazo[4,5-b]pyridine analog may exhibit similar reactivity in nucleophilic additions or cyclizations . However, the methyl substituent in the target compound may sterically hinder such reactions compared to the unsubstituted parent.

Comparison with Bulkier Substituents

Patent-derived compounds, such as 2-(3-ethylsulfonyl-7-iodo-imidazo[1,2-a]pyridin-2-yl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine, highlight the impact of electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) on solubility and bioactivity. These substituents enhance metabolic stability but may reduce aqueous solubility compared to the methyl and cyano groups in the target compound .

Biological Activity

2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile is a compound belonging to the imidazo[4,5-b]pyridine family, which has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C9H8N4C_9H_8N_4, and its chemical structure features a pyridine ring fused with an imidazole ring. The presence of the acetonitrile group enhances its solubility and reactivity.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies:

Antiproliferative Activity

Research has shown that derivatives of imidazo[4,5-b]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Study Findings : A study indicated that compounds similar to this compound demonstrated selective activity against human cancer cell lines such as LN-229 (glioblastoma), HCT-116 (colorectal carcinoma), and NCI-H460 (lung carcinoma) with IC50 values ranging from 0.7 to 30 µM depending on the specific derivative tested .
CompoundCell LineIC50 (µM)
14HCT-1160.7
10NCI-H46021
16LN-22930

Antibacterial Activity

Despite the promising antiproliferative results, antibacterial activity was generally limited among imidazo[4,5-b]pyridine derivatives. However, one study reported that a related compound showed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 µM .

Antiviral Activity

The antiviral potential of imidazo[4,5-b]pyridine derivatives has also been explored. Some derivatives exhibited moderate efficacy against respiratory syncytial virus (RSV), with effective concentrations around EC50 values of 21 µM .

Case Studies

  • Antiproliferative Effects : A detailed study evaluated the effects of several imidazo[4,5-b]pyridine derivatives on cancer cell lines. The results indicated that structural modifications significantly influenced their cytotoxicity profiles. For example, compound 10 was noted for its high selectivity and potency in inhibiting cancer cell growth .
  • Mechanistic Insights : Another research highlighted the mechanism through which these compounds exert their antiproliferative effects, suggesting that they may inhibit specific kinases involved in cell cycle regulation . This aligns with findings from other studies where similar compounds were shown to inhibit NF-kB activation, a pathway critical in inflammation and tumor progression .

Q & A

What are the standard synthetic protocols for preparing 2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile?

Basic Synthesis Question
The compound is typically synthesized via a solvent-free condensation reaction between pyridine-2,3-diamine and ethyl cyanoacetate. The reaction is conducted in an oil bath at 180–190°C for 30–45 minutes, yielding the product after recrystallization from 50% ethanol/water . Key analytical validation includes FTIR bands at ~2252 cm⁻¹ (C≡N stretch) and 1H NMR signals for the methylene group (δ ~4.42 ppm) and aromatic protons.

How can synthesis conditions be optimized for higher yields or scalability in academic settings?

Advanced Synthesis Question
Microwave-assisted synthesis under controlled pressure (e.g., 40 bar) significantly reduces reaction time and improves yield compared to traditional heating. For example, microwave irradiation at 150°C for 15 minutes achieved 85% yield for analogous imidazo[4,5-b]pyridine derivatives . Additionally, solvent-free conditions minimize byproduct formation, as demonstrated in the preparation of bis-arylidenemalononitrile adducts .

What are the key reactivity patterns of this compound in multicomponent reactions?

Basic Reactivity Question
The compound acts as a Michael donor in reactions with arylidenemalononitriles, forming 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles under basic conditions (e.g., piperidine catalysis in ethanol). This reactivity is attributed to the electron-deficient imidazo-pyridine core and the nucleophilic methylene group . Regioselectivity is confirmed via 1H NMR monitoring of intermediate adducts.

How can DFT calculations resolve contradictions in regioselectivity observed during derivatization?

Advanced Mechanistic Question
Contradictions in product regioselectivity (e.g., bis-adducts vs. mono-adducts) arise from competing electronic and steric effects. DFT studies at the B3LYP/6-311G(d,p) level reveal that the transition state energy for attack at the C2 position is 5–8 kcal/mol lower than at C5, favoring formation of 6,8-dicarbonitrile derivatives. Solvent polarity further modulates selectivity by stabilizing charge-separated intermediates .

What analytical techniques are essential for characterizing this compound and its derivatives?

Basic Characterization Question
Key methods include:

  • 1H/13C NMR : Aromatic protons (δ 8.3–7.2 ppm) and methylene groups (δ 4.4–4.6 ppm) confirm structural integrity .
  • Elemental Analysis : Validates purity (>98% C, H, N content) .
  • Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+1]+ at m/z 323.03 for acrylonitrile derivatives) .

How should researchers address discrepancies in spectral data for derivatives?

Advanced Analytical Question
Contradictions in NMR or mass spectra often arise from tautomerism or solvent effects. For example, the NH proton in the imidazo-pyridine ring may appear broad (δ 13.06 ppm) or disappear entirely due to exchange in DMSO-d6. To resolve this, variable-temperature NMR or deuterated solvents (e.g., CDCl3) can clarify proton environments . Cross-validation with X-ray crystallography is recommended for ambiguous cases.

How can conflicting reports on reaction pathways be reconciled in mechanistic studies?

Data Contradiction Analysis
Divergent products under similar conditions (e.g., bis-adducts vs. mono-adducts) require systematic screening of reaction parameters:

  • Stoichiometry : Excess arylidenemalononitrile (2:1 ratio) favors bis-adducts .
  • Catalyst : Piperidine vs. DBU alters base strength, affecting deprotonation kinetics.
  • Temperature : Higher temperatures (>100°C) promote thermodynamic control, favoring more stable products.
    Combined HPLC monitoring and DFT modeling are critical for mapping competing pathways .

What are the implications of substituent effects on biological activity in related compounds?

Advanced Application Question
While direct biological data for this compound is limited, structural analogs with electron-withdrawing groups (e.g., -CF3 at C6) show enhanced antiproliferative activity (IC50 < 1 µM in HeLa cells). Substituent position (C5 vs. C6) modulates DNA intercalation efficiency, as shown in molecular docking studies with Topo I inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile
Reactant of Route 2
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2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile

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